molecular formula C11H13NO4 B14173386 (3R)-3-Phenyl-L-glutamic acid CAS No. 112419-82-6

(3R)-3-Phenyl-L-glutamic acid

Cat. No.: B14173386
CAS No.: 112419-82-6
M. Wt: 223.22 g/mol
InChI Key: UXEDFOHTFRNIJS-SCZZXKLOSA-N
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Description

(3R)-3-Phenyl-L-glutamic acid is a chiral, non-proteinogenic amino acid analog designed for advanced scientific research. As a structural derivative of L-glutamic acid, the primary excitatory neurotransmitter in the vertebrate central nervous system, this compound serves as a valuable chemical tool for investigating glutamatergic signaling pathways . Its core research value lies in its application for mapping the active sites and elucidating the structure-activity relationships of glutamate receptors, a receptor class critically involved in learning, memory, and neurodegenerative diseases . The phenyl group at the 3-position provides a strategic structural modification, potentially influencing the molecule's binding affinity, selectivity, and overall conformational flexibility when interacting with different receptor subtypes. Researchers utilize this and related glutamic acid analogues in medicinal chemistry to develop and characterize novel ligands and probes for glutamate receptors . Furthermore, such specialized amino acid derivatives are of significant interest in the design and synthesis of peptide mimetics and macrocyclic compounds, where they can act as key structural elements to access cryptic binding pockets and enhance affinity for target proteins, such as the polo-box domain (PBD) of kinases . This high-purity compound is intended for use in biochemical research, high-throughput screening assays, and as a building block in organic synthesis. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112419-82-6

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2S,3R)-2-amino-3-phenylpentanedioic acid

InChI

InChI=1S/C11H13NO4/c12-10(11(15)16)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6,12H2,(H,13,14)(H,15,16)/t8-,10+/m1/s1

InChI Key

UXEDFOHTFRNIJS-SCZZXKLOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3r 3 Phenyl L Glutamic Acid and Its Chiral Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. Various strategies have been developed to control the stereochemical outcome of reactions leading to (3R)-3-Phenyl-L-glutamic acid and its analogues.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in the synthesis of amino acids.

One prominent example is the use of oxazolidinones, as developed by Evans. core.ac.uk These auxiliaries can be acylated and then subjected to stereoselective alkylation. For instance, an N-acyl oxazolidinone derived from D-phenylalanine can be used to synthesize all four isomers of β-methylphenylalanine. renyi.hu The enolate of the N-acyl oxazolidinone is formed and then alkylated, with the chiral auxiliary directing the approach of the electrophile to create the desired stereocenter. renyi.hu Similarly, camphorsultam is another effective chiral auxiliary that has shown high diastereoselectivity in reactions like Michael additions. wikipedia.org Pseudoephedrine can also serve as a chiral auxiliary, where it is converted to an amide, and subsequent deprotonation and reaction with an electrophile proceed with high stereocontrol directed by the auxiliary's methyl group. wikipedia.org

Chiral AuxiliaryType of ReactionKey Features
Oxazolidinones (Evans) Alkylation, Aldol (B89426) ReactionsForms a (Z)-enolate that reacts with high diastereoselectivity. wikipedia.org Can establish two contiguous stereocenters. wikipedia.org
Camphorsultam Michael Addition, Claisen RearrangementOffers significant (2S,3R)-selectivity. wikipedia.org
Pseudoephedrine AlkylationThe methyl group directs the stereochemical outcome of the addition product. wikipedia.org
trans-2-Phenylcyclohexanol Ene ReactionsUsed in the synthesis of (-)-heptemerone B and (-)-guanacastepene E. wikipedia.org

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis is a powerful tool for asymmetric synthesis, enabling the creation of chiral centers with high efficiency and selectivity. diva-portal.org These catalysts, often featuring chiral ligands, can activate substrates and control the stereochemical outcome of various transformations.

A notable application is the asymmetric hydrogenation of prochiral olefins or ketones. researchgate.net For instance, iridium complexes with N,P ligands have been used for the stereoselective synthesis of chiral fluorinated compounds. diva-portal.org In the context of glutamic acid analogues, silver-catalyzed conjugate addition–elimination reactions of glycine (B1666218) derivatives have been employed to produce substituted and chiral glutamic acid derivatives with excellent enantioselectivity (up to 99% ee). acs.org This method utilizes a silver/DTBM-SegPhos catalyst system. acs.org Rhodium and ruthenium complexes with chiral bisphosphine ligands are also used in the dynamic kinetic resolution of 2-acylamino-3-oxobutyrates to produce β-hydroxy α-amino acid derivatives. renyi.hu

Metal Catalyst SystemReaction TypeSubstrate/Product ExampleEnantioselectivity (ee)
Silver/DTBM-SegPhos Conjugate Addition–EliminationGlycine aldimino esters to chiral glutamic acid derivativesUp to 99% acs.org
Iridium-N,P Ligand Asymmetric HydrogenationFluorinated compoundsHigh
Rhodium/Ruthenium-Chiral Bisphosphine Dynamic Kinetic Resolution Hydrogenation2-acylamino-3-oxobutyrates to β-hydroxy α-amino acidsHigh

Organocatalytic Asymmetric Synthesis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to metal-based catalysts. clockss.org This field has grown rapidly, with proline and its derivatives being extensively studied as catalysts. clockss.org

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations. nih.govrsc.org They have been successfully used in the N-H insertion reaction of α-carbonyl sulfoxonium ylides with aryl amines to produce α-aryl glycines with high enantioselectivity. rsc.org This method avoids the use of metal catalysts and carbenoid intermediates. rsc.org Proline-catalyzed aldol reactions are another classic example, where proline activates both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). clockss.org

OrganocatalystReaction TypeKey Features
Chiral Phosphoric Acids (CPAs) N-H InsertionCatalyzes the reaction of α-carbonyl sulfoxonium ylides with amines to form α-aryl glycines. rsc.org
Proline Aldol ReactionDual activation mode: forms a nucleophilic enamine and activates the aldehyde via hydrogen bonding. clockss.org
Thiourea/Squaramide Derivatives VariousCan act as hydrogen bond donors to activate substrates.

Stereoselective Alkylation and Hydroxylation Techniques

The introduction of alkyl or hydroxyl groups at specific stereocenters is crucial for synthesizing analogues of this compound. Stereoselective alkylation of glycine enolates, often stabilized by a chiral auxiliary, is a common strategy. renyi.hu For example, the alkylation of a homochiral glycine enolate can provide α-alkylated glycines. renyi.hu

Electrophilic hydroxylation is another important technique. The use of Davis oxaziridine (B8769555) to hydroxylate the lithium enolate of N-Cbz-L-glutamate dimethyl ester has been shown to produce the corresponding 4-hydroxyglutamic acid derivative with diastereoselectivity. beilstein-journals.org Similarly, hydroxylation of pyroglutamic acid derivatives can be a straightforward route to hydroxyglutamic acids. beilstein-journals.orgnih.gov

TechniqueReagent/MethodSubstrate/Product ExampleStereoselectivity
Stereoselective Alkylation Homochiral glycine enolateα-Alkylated glycinesHigh diastereoselectivity renyi.hu
Electrophilic Hydroxylation Davis oxaziridineN-Cbz-L-glutamate to 4-hydroxy-L-glutamic acidDiastereomeric ratio of 9:1 beilstein-journals.orgnih.gov
Regioselective Enolization and Alkylation L-glutamic acid derivative4-substituted prolinesanti:syn ratio from 1:2 to 1:3 mdpi.com

Dynamic Kinetic Resolution in Asymmetric Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. princeton.eduwikipedia.org This process is particularly useful when the starting material can be easily racemized under the reaction conditions. princeton.edu

A key application of DKR is in the asymmetric hydrogenation of α-substituted β-keto esters, which can create two adjacent stereocenters in a single step. researchgate.net For example, rhodium- and ruthenium-catalyzed hydrogenation of 2-acylamino-3-oxobutyrates proceeds via DKR to yield β-hydroxy α-amino acid derivatives. renyi.hu Another example is the hydrolytic DKR of racemic 3-phenyl-2-oxetanone using a chiral phase-transfer catalyst to produce chiral tropic acid. rsc.org

Reaction TypeCatalyst/ReagentSubstrate/Product ExampleKey Principle
Asymmetric Hydrogenation Rhodium or Ruthenium with chiral ligandsα-alkyl-β-ketoesters to chiral β-hydroxy estersCombination of kinetic resolution and in situ racemization. researchgate.net
Hydrolytic Resolution Chiral phase-transfer catalystRacemic 3-phenyl-2-oxetanone to chiral tropic acidEquilibrium-based racemization prior to hydrolysis. rsc.org
Enzymatic DKR Dehydrogenase enzymesγ-amino-β-hydroxy estersEnzymatic reduction coupled with racemization. nih.gov

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers several advantages, including high enantioselectivity and regioselectivity under mild reaction conditions. core.ac.uk

Enzymes such as lipases, proteases, and acylases are widely used in the kinetic resolution of racemic mixtures. wikipedia.org For example, porcine kidney acylase can be used for the resolution of racemic amino acids. wikipedia.org More advanced biocatalytic methods include dynamic kinetic resolutions. Dehydrogenase enzymes are particularly useful in dynamic reductive kinetic resolutions (DYRKR) to "deracemize" building blocks, often setting two stereocenters simultaneously. nih.gov For instance, ketoreductases (KREDs) have been used for the diastereoselective DYRKR of various 3-ketoglutarates. nih.gov

Transaminases are another important class of enzymes for amino acid synthesis. They can be used in DKR processes for the production of β-branched aromatic amino acids from α-ketoacid substrates with high diastereo- and enantioselectivity. nih.gov Furthermore, whole-cell biocatalysts are often preferred for industrial applications as they can be more stable and may not require the addition of expensive cofactors if the host organism can regenerate them. d-nb.info For example, α-benzyl L-glutamate has been synthesized through various biocatalytic routes, including selective hydrolysis of dibenzyl L-glutamate or α-benzyl L-pyroglutamate. frontiersin.org

Enzyme/BiocatalystReaction TypeSubstrate/Product ExampleKey Advantage
Lipases/Proteases (e.g., Alcalase) Kinetic Resolution/EsterificationN-Boc L-glutamic acid to α-benzyl L-glutamateHigh selectivity and yield (81%) frontiersin.org
Dehydrogenases (e.g., KREDs) Dynamic Reductive Kinetic Resolution (DYRKR)3-ketoglutarates to γ−amino-β-hydroxy estersCan access different diastereomers with high de and ee. nih.gov
Transaminases (ArATs) Dynamic Kinetic Resolution (DKR)α-ketoacids to β-branched aromatic amino acidsComplete diastereocontrol and excellent enantioselectivity. nih.gov
Whole-cell biocatalysts Reductive amination/variousKeto acids to amino acidsCofactor regeneration, enzyme stability. d-nb.infonih.gov

Transaminase-Catalyzed Transformations for Chiral Amino Acid Production

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. worktribe.commdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor with high enantioselectivity. worktribe.com While the direct transaminase-catalyzed synthesis of this compound is not extensively documented, the application of transaminases to structurally similar compounds demonstrates the potential of this methodology.

A notable example is the synthesis of enantiomerically pure β-amino acids using a novel β-transaminase from Mesorhizobium sp. strain LUK. nih.gov This enzyme exhibits activity towards d-β-aminocarboxylic acids like 3-amino-3-phenylpropionic acid. nih.gov In a coupled reaction with a lipase, (3S)-amino-3-phenylpropionic acid was produced from a ketocarboxylic acid ester substrate. nih.govresearchgate.net This highlights the potential for engineering or discovering transaminases that could act on a precursor keto-acid of this compound to install the desired (R)-configuration at the C-3 position. The selection of an appropriate amino donor is crucial for shifting the reaction equilibrium towards product formation. nih.gov

Table 1: Examples of Transaminase-Catalyzed Reactions for Chiral Amine Synthesis

Enzyme/Organism Substrate Product Key Features Reference
β-Transaminase (Mesorhizobium sp. LUK) & Lipase (Candida rugosa) Ethylbenzoylacetate (3S)-amino-3-phenylpropionic acid Coupled enzyme reaction, asymmetric synthesis of a β-amino acid. nih.govresearchgate.net
ω-TA from Halomonas elongata Various aldehydes Corresponding primary amines Immobilized enzyme, high conversion and yield. worktribe.com

Biotransformation Methods for Stereoselective Synthesis

Biotransformation, utilizing whole cells or isolated enzymes, offers a highly stereoselective and environmentally friendly alternative to traditional chemical synthesis. mdpi.com For the synthesis of complex molecules like this compound, enzymes can catalyze reactions with exquisite control over the stereochemical outcome.

One relevant strategy involves the use of aminomutases. For instance, a phenylalanine aminomutase from Taxus canadensis (TcPAM) has been repurposed to catalyze the amination of trans-3-arylglycidates. msu.edu This enzyme demonstrated the ability to regioselectively aminate the Cα position of the glycidate, producing arylserines (β-hydroxy-α-amino acids) with a predominance of the anti-diastereomer. msu.edu This demonstrates the potential of enzyme-catalyzed reactions to control the relative stereochemistry of adjacent chiral centers, a key challenge in the synthesis of 3-substituted glutamic acid derivatives.

Another approach is the use of hydantoinases, which can be employed in a modified process for the synthesis of enantiopure β-amino acids. d-nb.infonih.gov A study on the hydrolysis of 6-(4-nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione by a hydantoinase from Arthrobacter crystallopoietes showed enantioselective production of the corresponding N-carbamoyl-β-amino acid, with a preference for the (S)-enantiomer. d-nb.infonih.gov This method, particularly when combined with a racemase, can theoretically achieve a 100% yield of the desired enantiomer.

Table 2: Examples of Stereoselective Biotransformations for Chiral Amino Acid Synthesis

Enzyme/Organism Substrate Product Stereoselectivity Reference
Phenylalanine aminomutase (Taxus canadensis) trans-3-Arylglycidates Arylserines Predominantly anti-diastereomers msu.edu
Hydantoinase (Arthrobacter crystallopoietes) 6-(4-nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione (S)-N-carbamoyl-β-(4-nitrophenyl)alanine >99% ee (in the first 5 hours) d-nb.infonih.gov
Rhodotorula rubra p-bromoacetophenone (S)-1-(4-bromophenyl)ethanol 99% ee mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. um-palembang.ac.id

The use of aqueous media as a solvent is a cornerstone of green chemistry, as water is non-toxic, non-flammable, and readily available. rsc.org Biocatalytic reactions, such as those employing transaminases and other enzymes, are often performed in aqueous buffers, making them inherently greener than many traditional organic syntheses that rely on volatile and often toxic organic solvents. nih.govd-nb.info

Photoredox catalysis is an emerging green technology that utilizes visible light to drive chemical reactions under mild conditions. nih.gov A cooperative approach combining photoredox catalysis with biocatalysis has been developed for the stereoselective synthesis of non-canonical amino acids. In one example, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent threonine aldolase (B8822740) was used in conjunction with an iridium-based photosensitizer to achieve the α-C–H functionalization of glycine and α-branched amino acids. nih.gov This dual catalytic system enables the formation of new carbon-carbon bonds under mild, aqueous conditions, offering a promising green strategy for the synthesis of complex amino acids.

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. researchgate.netpearson.comrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. Catalytic reactions are particularly advantageous in this regard, as the catalyst is used in small amounts and is not consumed in the reaction. um-palembang.ac.id

The development of catalytic asymmetric methods is crucial for improving the atom economy of chiral amino acid synthesis. For instance, catalyst- and additive-free α-alkylation of glycine derivatives with diacyl peroxides has been reported, where the peroxide acts as both the alkylating agent and the oxidizing agent, leading to an atom-economical process. organic-chemistry.org The application of such principles to the synthesis of this compound would involve designing pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Environmentally Benign Reaction Conditions (e.g., Aqueous Media, Photoredox Catalysis)

Synthetic Pathways from Natural Amino Acid Precursors, particularly L-Glutamic Acid

Utilizing readily available and chiral natural amino acids like L-glutamic acid as starting materials is an attractive strategy for the synthesis of more complex, non-proteinogenic amino acids. beilstein-journals.org This approach often allows for the retention of the α-stereocenter, simplifying the synthetic challenge.

Several methods have been developed for the synthesis of 3- and 4-substituted glutamic acid derivatives. For example, electrophilic hydroxylation of the lithium enolate of dimethyl N-Cbz-L-glutamate has been used to introduce a hydroxyl group at the C4 position. beilstein-journals.org While this particular example targets the C4 position, similar enolate chemistry could potentially be adapted for the introduction of a phenyl group at the C3 position.

Another strategy involves the modification of pyroglutamic acid, a lactam derived from glutamic acid. The rigid cyclic structure of pyroglutamate (B8496135) can facilitate stereoselective transformations. beilstein-journals.org

A synthesis of an orthogonally protected glutamic acid analog, Fmoc-4(S)-octylphenyl-Glu(OAllyl)-OH, was achieved starting from N-Boc-L-glutamic acid α-tert-butyl ester. nih.gov Although this synthesis places the phenyl-containing substituent at the C4 position, the general strategy of using protected L-glutamic acid derivatives as precursors for complex amino acids is well-established. nih.govacs.orggoogle.com The development of a synthetic route to this compound from L-glutamic acid would likely involve the stereoselective introduction of a phenyl group at the C3 position, possibly through a conjugate addition reaction to a suitable α,β-unsaturated glutamic acid derivative.

Spectroscopic and Structural Elucidation of 3r 3 Phenyl L Glutamic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure and dynamics of (3R)-3-Phenyl-L-glutamic acid in solution. Analysis of various NMR parameters allows for unambiguous structural assignment, assessment of purity, and detailed conformational analysis.

¹H and ¹³C NMR for Structural Assignment and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the covalent structure of synthesized amino acid derivatives and assessing their purity. The chemical shifts (δ), coupling constants (J), and signal multiplicities in the NMR spectra are unique for each nucleus within the molecule, providing a molecular fingerprint.

For derivatives of phenyl-containing amino acids, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.1-7.4 ppm in the ¹H NMR spectrum. The protons of the aliphatic backbone give rise to signals at higher field, with their exact chemical shifts and coupling patterns being highly dependent on their stereochemical environment. For instance, in related compounds like phenyl 3-phenylpropanoate, the benzylic and adjacent methylene (B1212753) protons appear as triplets at distinct chemical shifts, allowing for their clear assignment. rsc.org Similarly, in derivatives of α-methyl-β-phenylserine, the methyl group appears as a singlet, while the methine and methylene protons exhibit characteristic splitting patterns that can be used to differentiate between diastereomers. researchgate.net

The following tables provide representative ¹H and ¹³C NMR data for compounds structurally related to this compound, illustrating the typical chemical shifts observed for the key structural motifs. The assignment of signals is based on established correlations, coupling patterns, and 2D NMR experiments like COSY and HETCOR. researchgate.net

Table 1: Representative ¹H NMR Data for Phenyl-Containing Amino Acid Derivatives Data presented is for illustrative purposes based on structurally similar compounds.

Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference Compound
Phenyl-H 7.1-7.4 m - Phenyl 3-phenylpropanoate
α-CH 4.7 d 3.5 (2S,3R)-3-Phenylserine
β-CH 5.7 d 3.5 (2S,3R)-3-Phenylserine
Methylene-CH₂ 2.5-3.0 m - Phenyl 3-phenylpropanoate
Methyl-CH₃ 1.3-1.5 s - α-Methyl-β-phenylserine derivative

Source: rsc.orgresearchgate.netresearchgate.net

Table 2: Representative ¹³C NMR Data for Phenyl-Containing Amino Acid Derivatives Data presented is for illustrative purposes based on structurally similar compounds.

Functional Group Chemical Shift (δ, ppm) Reference Compound
Carbonyl (COOH/COOR) 170-176 α-Methyl-β-phenylserine derivative
Phenyl (quaternary) 133-141 α-Methyl-β-phenylserine derivative
Phenyl (CH) 125-130 α-Methyl-β-phenylserine derivative
α-C 55-60 N-Acetyl Phenylalanine
β-C 35-45 N-Acetyl Phenylalanine
Methylene-C 30-40 Phenyl 3-phenylpropanoate
Methyl-C 18-23 α-Methyl-β-phenylserine derivative

Source: rsc.orgresearchgate.netchemrxiv.org

The integration of ¹H NMR signals allows for the quantification of protons, which is crucial for verifying the compound's stoichiometry and assessing its purity. The absence of unexpected signals indicates a high degree of purity.

Solution Dynamics and Conformational Analysis by NMR

The three-dimensional structure of this compound in solution is not static but exists as an equilibrium of different conformations. NMR spectroscopy is a powerful tool to study these dynamics. The system possesses two main flexible bonds, leading to a variety of possible trans and gauche conformers. researchgate.net The relative populations of these conformers are influenced by factors such as steric effects, electrostatic interactions, and hydrogen bonding. researchgate.netbohrium.com

The analysis of vicinal coupling constants (³J) between protons on adjacent carbons provides information about the dihedral angles between them, as described by the Karplus equation. By measuring the coupling constants for the protons along the glutamic acid backbone, it is possible to deduce the preferred rotamers around the Cα-Cβ and Cβ-Cγ bonds. researchgate.netbohrium.com For example, a large coupling constant is indicative of a trans relationship between the coupled protons, while a smaller coupling constant suggests a gauche arrangement.

In studies of related cyclic glutamic acid analogues, a combination of NMR data and molecular dynamics (MD) simulations has been used to classify the conformational families based on key dihedral angles and distances between charged groups. harvard.edu This integrated approach provides a detailed picture of the conformational landscape of the molecule in an aqueous environment.

Diffusion-Ordered Spectroscopy (DOSY) NMR in Complexation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a pseudo-2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. chinesechemsoc.org The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. This technique is particularly useful for studying non-covalent interactions, such as the formation of host-guest complexes.

In the context of this compound and its derivatives, DOSY NMR can be employed to study their complexation with other molecules, such as cyclodextrins or macrocycles. researchgate.netcore.ac.uk Upon formation of a complex, the amino acid derivative and the host molecule will have the same diffusion coefficient, which will be smaller than that of the free amino acid derivative. researchgate.net By analyzing the DOSY spectrum of a mixture, it is possible to confirm the formation of a complex and, in some cases, to determine its stoichiometry. chinesechemsoc.org For example, in studies of chiral aminoalcohols complexing with boranes, DOSY NMR has been used to identify the formation of dimeric species in solution. chinesechemsoc.org Similarly, DOSY experiments on palladium complexes with N-protected amino acids have confirmed the monomeric nature of these complexes in solution. mdpi.com

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. harvard.edu This technique is exquisitely sensitive to the stereochemistry and conformation of chiral compounds, making it an ideal tool for studying this compound and its derivatives.

Chiroptical Sensing of Amino Acid Derivatives

The CD spectrum of a chiral molecule is highly sensitive to its environment. This property can be exploited for chiroptical sensing, where the binding of a guest molecule to a chiral host (or vice versa) results in a change in the CD spectrum. beilstein-journals.org In the case of amino acid derivatives, their interaction with a chiral or achiral host can lead to a significant change in the CD signal, allowing for their detection and quantification. rsc.orgbeilstein-journals.org

For example, the complexation of amino acid esters with a macrocyclic host has been shown to induce a CD response that is dependent on the side group of the amino acid. rsc.org This allows for the differentiation of amino acids with similar structures. The generation of a CD signal upon complexation can be due to the induction of a chiral conformation in an achiral host or the amplification of the inherent chirality of the guest molecule.

Chirality Transfer and Induction Studies using CD

Chirality transfer refers to the process by which the chirality of one molecule is transmitted to another, often through non-covalent interactions. CD spectroscopy is the primary technique for observing this phenomenon. When a chiral molecule like this compound interacts with an achiral molecule (a chromophoric probe), it can induce a chiral conformation in the probe, resulting in an induced CD (ICD) signal. rsc.orgacs.org The sign and intensity of the ICD signal can provide information about the absolute configuration of the chiral inducer and the nature of the intermolecular interactions.

This principle is widely used in supramolecular chemistry to create chiroptical systems. For instance, the interaction of chiral amino acid derivatives with achiral porphyrin-based hosts can lead to strong ICD signals, which are indicative of a specific binding geometry. acs.org Similarly, the self-assembly of amino acid derivatives can lead to the formation of chiral aggregates with distinct CD signatures. The study of chirality transfer is crucial for the development of chiroptical switches and sensors. rsc.orgbeilstein-journals.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of crystalline solids. For derivatives of glutamic acid, this technique provides precise information on bond lengths, bond angles, and the spatial arrangement of substituents. iucr.orgcore.ac.uk

In the solid state, glutamic acid exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group. wikipedia.org The crystal packing is typically determined by a network of intermolecular hydrogen bonds. For example, in the crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid, a derivative of a related amino acid, intermolecular O-H···O and N-H···O hydrogen bonds link the molecules into a double-chain structure. iucr.org

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy complements X-ray crystallography by providing insights into the local environment of specific atoms. ox.ac.uk For instance, 17O NMR studies of L-glutamic acid have distinguished between the different oxygen environments within the molecule. ox.ac.uk

A study on a bromodomain-containing protein inhibitor provides an example of the detailed structural information that can be obtained. nih.gov

TechniqueInformation ObtainedRelevance to this compound
X-ray Crystallography Absolute configuration, bond lengths, bond angles, crystal packing. iucr.orgjst.go.jpProvides a definitive 3D structure of the molecule in the solid state.
Solid-State NMR Local atomic environments, polymorphism. ox.ac.ukComplements crystallographic data, especially for non-crystalline or polymorphic samples.

Advanced Surface and Interface Characterization Techniques for Adsorbed States

The behavior of molecules at surfaces is critical for applications in areas like nanotechnology and materials science. rsc.orgrsc.org A suite of advanced surface-sensitive techniques is employed to study the adsorption and self-assembly of molecules like this compound on various substrates.

RAIRS, also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a highly surface-specific vibrational spectroscopy technique used to study thin films and adsorbates on reflective surfaces. semanticscholar.orgnih.gov It is particularly sensitive to the orientation of molecules on the surface. By analyzing the characteristic infrared absorption bands of functional groups, such as the amide I and amide II bands in amino acids, RAIRS can provide information on the structure and ordering of the adsorbed molecules. semanticscholar.orgwikipedia.orgvscht.cz For example, time-dependent RAIRS studies on the adsorption of an 8-mercapto-N-(phenethyl)octanamide thiol on gold revealed a transition from an unordered state to a strongly hydrogen-bonded structure. semanticscholar.org

STM is a powerful microscopy technique that can visualize surfaces at the atomic level. mdpi.com In the context of supramolecular chemistry, STM is used to study the two-dimensional self-assembly of molecules on conductive substrates. rsc.orgresearchgate.net It allows for the direct observation of how molecules like this compound arrange themselves into ordered structures, such as lamellae or more complex patterns, on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nih.gov The resulting images provide valuable information about the role of intermolecular forces, such as hydrogen bonding and π-π stacking, in guiding the self-assembly process. rsc.org

XPS is a quantitative spectroscopic technique that determines the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. chemistryviews.orgdiva-portal.orgbnl.gov By irradiating a surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their relative concentrations. ntu.edu.tw For a molecule like this compound adsorbed on a surface, XPS can confirm the presence of carbon, nitrogen, and oxygen and provide information about their chemical bonding environments, such as the protonation state of the amino group and the deprotonation state of the carboxylic acid groups. diva-portal.org

LEED is a technique used to determine the crystallographic structure of the surface of a single-crystal material. bhu.ac.inwikipedia.orgocivm.com A beam of low-energy electrons is directed at the surface, and the resulting diffraction pattern of backscattered electrons provides information about the symmetry, size, and rotational alignment of the surface unit cell. bhu.ac.indiva-portal.org When molecules are adsorbed on the surface, LEED can be used to study the structure of the resulting ordered adlayer. aps.org For an ordered monolayer of this compound, LEED could potentially determine the periodicity and arrangement of the molecules relative to the underlying substrate. wikipedia.org

TechniquePrimary InformationApplication to Adsorbed this compound
RAIRS Molecular orientation and bonding on surfaces. semanticscholar.orgnih.govDetermining the orientation of the phenyl and glutamic acid moieties on a substrate.
STM Real-space imaging of supramolecular assemblies. rsc.orgmdpi.comVisualizing the 2D packing and self-assembly into ordered nanostructures.
XPS Surface elemental composition and chemical state. chemistryviews.orgntu.edu.twConfirming the presence and chemical nature of the adsorbed molecules.
LEED Surface crystallographic structure. bhu.ac.inwikipedia.orgDetermining the long-range order and unit cell of the adsorbed molecular layer.

Thermal Programmed Desorption (TPD) for Adsorption Dynamics

Thermal Programmed Desorption (TPD) is a powerful surface science technique used to investigate the thermodynamics and kinetics of molecules desorbing from a surface. nih.govlibretexts.org This method allows for the determination of critical parameters such as the binding energy of the adsorbate, the surface coverage, and the order of the desorption process. oberlin.edu In the context of this compound, TPD would be employed to understand its adsorption dynamics on various substrates, which is crucial for applications in catalysis and chiral separations.

The TPD experiment involves adsorbing this compound onto a substrate surface in an ultra-high vacuum (UHV) chamber. nih.gov Following adsorption, the substrate is heated at a constant rate (β = dT/dt), causing the adsorbed molecules to desorb into the gas phase. oberlin.edu A mass spectrometer detects the desorbed molecules, generating a spectrum of desorption rate versus temperature. libretexts.org

The analysis of the TPD spectrum provides key information:

Desorption Temperature (Tp): The temperature at which the desorption rate is maximal is related to the activation energy for desorption (Ed), which reflects the strength of the bond between the this compound molecule and the surface. libretexts.org Stronger interactions, such as chemisorption involving the carboxylic acid or amino groups, would result in higher desorption temperatures compared to weaker physisorption interactions, like those involving the phenyl ring.

Peak Shape and Position: The shape of the desorption peak and whether its maximum shifts with initial surface coverage can determine the order of the desorption reaction. oberlin.edu For a simple first-order desorption, the peak is typically asymmetric, and Tp is independent of the initial coverage. A second-order process, which might occur if the molecule dissociates upon adsorption, would show a symmetric peak with Tp shifting to lower temperatures as initial coverage increases. libretexts.org

Multiple Peaks: The presence of multiple peaks in the TPD spectrum indicates that this compound can adsorb onto the surface in multiple distinct ways, for instance, through different functional groups or on different surface sites with varying binding energies. oberlin.edu

By applying the Polanyi-Wigner equation, which relates the desorption rate to temperature and surface coverage, one can extract quantitative kinetic parameters, including the activation energy for desorption and the pre-exponential factor. oberlin.edu This data is fundamental for characterizing the molecule-surface interaction potential.

Near Edge X-ray Absorption Fine Structure (NEXAFS) for Geometrical Parameters

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a highly sensitive technique used to determine the orientation and electronic structure of molecules adsorbed on surfaces. aps.orgnist.gov By tuning the energy of synchrotron-based soft X-rays around the absorption edge of a specific element (like carbon, oxygen, or nitrogen), core electrons are excited into unoccupied molecular orbitals. mdpi.comnih.gov The resulting absorption spectrum provides a fingerprint of the local chemical environment and bonding. nist.gov

For this compound, NEXAFS can provide precise geometrical parameters by exploiting the polarization dependence of the X-ray absorption. The intensity of a resonance corresponding to a specific molecular orbital (e.g., π* or σ*) depends on the orientation of that orbital's vector relative to the electric field vector of the incident polarized X-rays. nist.gov

Key applications for this compound include:

Carbon K-edge (C K-edge): The C K-edge spectrum would reveal distinct resonances. Transitions from the C 1s core level to the π* orbitals of the phenyl ring (around 285 eV) and the carboxyl groups (around 288 eV) would be prominent. mdpi.commdpi.com By varying the angle of the incident X-ray beam relative to the surface, the orientation of the phenyl ring and the carboxyl groups can be determined. For instance, if the phenyl ring lies flat on the surface, the C=C π* resonance will be strongest at normal X-ray incidence.

Oxygen K-edge (O K-edge): The O K-edge spectrum is particularly sensitive to the carboxyl groups. It would display a sharp π* resonance associated with the C=O double bond and broader σ* resonances. aps.org The polarization dependence of the π* resonance can confirm the orientation of the C=O bonds.

Nitrogen K-edge (N K-edge): The N K-edge spectrum would probe the environment of the amino group, providing information on its bonding and potential involvement in interactions with the surface. aps.org

By analyzing the NEXAFS spectra at the C, O, and N K-edges, a detailed picture of the adsorption geometry of this compound on a given substrate can be constructed. This includes the tilt angles of the phenyl ring and the orientation of the glutamic acid backbone relative to the surface plane. mdpi.comnih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is indispensable for identifying the functional groups and elucidating the molecular structure of this compound. ripublication.com These methods are complementary and probe the vibrational modes of a molecule. scialert.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often used alongside experimental spectra to achieve precise vibrational assignments. ripublication.comscielo.org.za

The spectrum of this compound is expected to show characteristic bands corresponding to its constituent parts: the phenyl group, the amino group, and the two carboxylic acid groups.

Expected Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
Carboxylic AcidO-H stretch3300 - 2500 (broad)FT-IR
Amino GroupN-H stretch3100 - 3000FT-IR, FT-Raman
Phenyl RingC-H stretch3100 - 3000FT-IR, FT-Raman
Aliphatic C-HC-H stretch2960 - 2850FT-IR, FT-Raman
Carboxylic AcidC=O stretch1760 - 1690FT-IR
Amino GroupN-H bend1640 - 1550FT-IR
Phenyl RingC=C stretch1600 - 1450FT-IR, FT-Raman
Carboxylic AcidC-O stretch1320 - 1210FT-IR
Carboxylic AcidO-H bend950 - 910FT-IR
Phenyl RingC-H out-of-plane bend900 - 675FT-IR

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample (solid or solution).

In the solid state, this compound likely exists as a zwitterion, where the amino group is protonated (-NH₃⁺) and one or both carboxyl groups are deprotonated (-COO⁻). This would significantly alter the vibrational spectrum. For instance, the strong C=O stretching band around 1700 cm⁻¹ would be replaced by asymmetric and symmetric stretching vibrations of the carboxylate group at approximately 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. rasayanjournal.co.in The N-H stretching of the -NH₃⁺ group would appear as a broad band in the 3100-2600 cm⁻¹ region. spectroscopyonline.com FT-Raman spectroscopy is particularly useful for observing the symmetric vibrations of the phenyl ring and the C=C bonds, which are often weak in FT-IR spectra. scialert.netrasayanjournal.co.in

UV-Vis Spectrophotometric Analysis in Chiral Recognition

UV-Vis spectrophotometry is a valuable tool for studying and quantifying chiral recognition events. nih.gov While enantiomers like this compound and its (3S)-3-Phenyl-D-glutamic acid counterpart have identical UV-Vis spectra on their own, they can be differentiated in the presence of a chiral selector or host molecule. nih.gov The differential interactions between the enantiomers and the chiral host can lead to observable changes in the absorption spectrum.

The mechanism of chiral recognition via UV-Vis analysis typically involves the formation of a host-guest complex. nih.gov A suitable chiral host molecule, often one containing a chromophore, is selected. When the guest enantiomers are added, the formation of diastereomeric complexes can perturb the electronic environment of the host's chromophore. This perturbation can result in:

A change in absorption intensity (hyperchromism or hypochromism).

A shift in the wavelength of maximum absorbance (λmax), known as a bathochromic (red) or hypsochromic (blue) shift. nih.gov

For example, a chiral host could be designed to interact with this compound through multiple points of contact, such as π-π stacking with the phenyl ring and hydrogen bonding with the carboxyl and amino groups. scispace.com Due to stereochemical differences, the binding affinity and the geometry of the complex formed with the (3R)-L-enantiomer will differ from that formed with the (3S)-D-enantiomer. This difference in interaction strength and geometry leads to distinct changes in the UV-Vis spectrum, allowing for visual or spectrophotometric discrimination. nih.gov

By titrating the chiral host with varying concentrations of the enantiomers and monitoring the changes in absorbance, one can construct binding isotherms. From these plots, crucial thermodynamic data, such as the binding constant (K), can be determined for each diastereomeric complex. nih.gov A significant difference in the binding constants for the two enantiomers indicates a high degree of chiral recognition by the host molecule.

Biological Activity and Mechanistic Insights of 3r 3 Phenyl L Glutamic Acid Analogues in Vitro Studies and Mechanistic Focus

Enzyme Inhibition Studies and Mechanisms

Analogues of (3R)-3-Phenyl-L-glutamic acid have been investigated for their potential to modulate the activity of various enzymes. These in vitro studies provide critical insights into their mechanisms of action, binding interactions, and the structural features that govern their inhibitory potency.

Glutaminase (B10826351) (GLS), particularly the kidney-type isoform (KGA), is a key enzyme in cancer metabolism that catalyzes the hydrolysis of glutamine to glutamate (B1630785). While many potent KGA inhibitors are allosteric, binding to a site distinct from the active site, derivatives of phenyl-L-glutamic acid have been explored as potential competitive inhibitors. nih.gov

N(5)-phenyl-L-glutamine, a direct analogue, is suggested by molecular docking studies to act as a competitive inhibitor of glutaminase 2 (GLS2). This mode of action implies that the compound directly competes with the natural substrate, glutamine, for binding at the enzyme's catalytic site. The proposed IC₅₀ values for these N(5)-phenyl derivatives are estimated to be around 10 µM.

This contrasts with the mechanism of well-studied allosteric inhibitors like Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) and CB-839. nih.govnih.gov These molecules bind to a hydrophobic pocket at the dimer interface of the KGA tetramer, which is an allosteric site. acs.org This binding induces a significant conformational change in a key loop near the active site, rendering the enzyme inactive. acs.org Structure-activity relationship (SAR) studies on these allosteric inhibitors show that the terminal phenylacetyl groups are crucial for potency, and modifications to these groups can improve drug-like properties. nih.govresearchgate.net For instance, replacing the sulfur atom in BPTES analogues with selenium has been shown to enhance KGA inhibitory activity. nih.gov The development of these allosteric inhibitors, which are structurally distinct from glutamine, highlights a different therapeutic strategy than the one pursued with direct substrate analogues like phenyl-L-glutamic acid derivatives. nih.gov

Gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. wikipedia.org Inhibition of this enzyme can increase GABA levels, a strategy used in antiseizure therapies. rsc.org

Analogues of 3-phenyl-L-glutamic acid, specifically (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acid, have been synthesized and evaluated as inhibitors of GABA-AT. science.gov Studies revealed that these compounds are competitive reversible inhibitors of the enzyme. science.gov This indicates that they bind to the active site of GABA-AT, competing with the natural substrate. science.gov

However, detailed mechanistic studies showed that neither of the tested analogues caused time-dependent inactivation of GABA-AT. science.gov The enzyme did not catalyze their transamination, nor was there any elimination of the fluoride (B91410) ion, which would be a step in a potential mechanism-based inactivation pathway. science.gov These findings suggest that while the analogues bind effectively to the active site, a key step required for covalent modification and irreversible inactivation—gamma-proton removal—does not occur. science.gov The incorporation of a phenyl group at the 3-position was noted to confer selectivity for GABA-AT over L-glutamic acid decarboxylase (GAD). science.gov

Cholinesterases (ChE), such as acetylcholinesterase (AChE), and monoamine oxidases (MAO-A and MAO-B) are important enzyme targets in the context of neurodegenerative diseases. science.govresearchgate.net

Research has identified β-Phenylglutamic acid hydrochloride, known as RGPU-135, as having monoamine oxidase inhibitor properties. science.govresearcher.lifenih.gov MAO inhibitors function by preventing the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine, thereby increasing their availability. science.gov MAO inhibitors can be reversible or irreversible. science.gov Reversible inhibitors, such as moclobemide, bind non-covalently to the enzyme, whereas irreversible inhibitors form a covalent adduct with the flavin cofactor of the enzyme. science.govresearcher.life Kinetic studies of potent MAO-B inhibitors often reveal a competitive reversible-type inhibition. tandfonline.com

The inhibition of cholinesterases typically involves interaction with an active site gorge that contains a catalytic triad (B1167595) (Ser-His-Glu). rsc.org Inhibitors can be competitive, binding reversibly to the active site, or they can act as mechanism-based inactivators, often by forming a stable carbamoyl-enzyme intermediate. wikipedia.org Some inhibitors, described as having a mixed-type mechanism, bind to both the catalytic active site (CAS) and a peripheral anionic site (PAS) at the entrance of the gorge. rsc.org While numerous multi-target inhibitors combining ChE and MAO inhibitory scaffolds have been designed, specific mechanistic data for direct this compound analogues against cholinesterases are not extensively detailed in the available literature. wikipedia.orgnih.gov

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). researchgate.net Analogues containing phenyl groups are frequently studied as tyrosinase inhibitors.

Kinetic analyses of various phenyl-containing inhibitors reveal different mechanisms of action. For example, some hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives act as competitive inhibitors, while others are mixed-type inhibitors. Competitive inhibition suggests the molecule binds directly to the enzyme's active site, competing with the substrate (e.g., L-tyrosine or L-DOPA). Mixed-type inhibition indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Molecular docking studies suggest that phenyl-containing inhibitors can bind to catalytic and allosteric sites of the tyrosinase enzyme. researchgate.net The orientation of the phenyl group within the active site is critical. For instance, in phosphonic and phosphinic acid derivatives, the introduction of bulky phenyl moieties to the phosphonic and amino groups plays an important role in inhibitory potency. The substitution pattern on the phenyl ring is also crucial; a 2,4-dihydroxyphenyl group often confers potent inhibitory activity. researchgate.net

The Mur ligases (MurC-MurF) are essential bacterial enzymes involved in the cytoplasmic steps of peptidoglycan biosynthesis, making them attractive targets for novel antibacterial agents. nih.gov MurD catalyzes the addition of D-glutamic acid (D-Glu) to the precursor UDP-N-acetylmuramoyl-L-alanine (UMA), while MurE adds the subsequent amino acid. nih.govnih.gov

Because D-glutamic acid is the natural substrate for MurD, derivatives of it have been designed as potential inhibitors. nih.gov A series of N-substituted D-glutamic acid derivatives, such as naphthalene-N-sulfonyl-D-glutamic acids, have been synthesized and shown to inhibit MurD from E. coli with IC₅₀ values in the micromolar range. nih.gov Crystal structures of these inhibitors in complex with MurD reveal that they bind within the D-Glu active site. nih.gov

Some glutamic acid-based derivatives have demonstrated the ability to inhibit both MurD and MurE ligases. nih.gov For example, a D-glutamic acid-containing compound with a 2-thioxothiazolidin-4-one moiety was found to be a dual inhibitor of MurD and MurE from both E. coli and Staphylococcus aureus. nih.gov This dual inhibition is considered advantageous as it targets two consecutive steps in a vital biosynthetic pathway.

Table 1: Inhibitory Activity (IC₅₀) of Selected D-Glutamic Acid Analogues against MurD and MurE Ligases. nih.gov
CompoundTarget EnzymeBacterial SourceIC₅₀ (µM)
Thioxothiazolidinone Derivative (Compound 9)MurDE. coli8.2
MurDS. aureus6.4
MurEE. coli180
MurES. aureus17

Tyrosinase Inhibition Kinetics and Binding Mechanisms

Structure-Activity Relationship (SAR) Derivation and Analysis

The analysis of structure-activity relationships (SAR) is crucial for optimizing the inhibitory potency and selectivity of lead compounds. For analogues of this compound, SAR studies have provided valuable insights across different enzyme targets.

For MurD ligase inhibitors , SAR studies on N-substituted D-glutamic acid derivatives have highlighted several key features. In a series of naphthalene-N-sulfonyl-D-glutamic acid inhibitors, activity was significantly influenced by the position and nature of substituents on the naphthalene (B1677914) ring. nih.gov

Lipophilicity: Increasing the length of an alkyl side chain from methyl to pentyl enhanced inhibitory activity more than threefold. nih.gov

Substituent Position: The 2,6- and 2,7-disubstituted regioisomers of the naphthalene ring were preferred over the 1,5- and 1,4-isomers. nih.gov

Substituent Type: Introducing arylalkyloxy groups, particularly 3-phenylpropyl and 4-cyanobenzyl substituents, further improved inhibitory potency against MurD. nih.gov Conversely, acidic substituents on the naphthalene ring were detrimental to activity. nih.gov

For tyrosinase inhibitors , the number and position of hydroxyl groups on the phenyl ring of chalcone-like structures are critical determinants of activity. researchgate.net

A 2,4-dihydroxyphenyl group often results in potent inhibition. researchgate.net

A 3-hydroxy-4-methoxy substitution pattern on the β-phenyl ring can exert stronger inhibitory activity than a 4-hydroxy-3-methoxy pattern. researchgate.net

A single 4-hydroxy group typically confers only moderate activity, and adding other functional groups can diminish inhibition. researchgate.net

In the case of GABA-AT inhibitors , the introduction of a phenyl group at the 3-position of 4-amino-5-fluoropentanoic acid was found to confer selectivity for GABA-AT over glutamate decarboxylase (GAD). science.gov

For allosteric glutaminase inhibitors like BPTES, SAR has shown that while removing both phenylacetyl groups leads to a significant loss of potency, removing only one does not cause a major change in inhibitory effect, opening paths to improve properties like solubility. researchgate.net

Interactions with Biological Receptors (In Vitro Receptor Binding/Antagonism)

AMPA-type Glutamate Receptor Modulation

Analogues of this compound have been investigated for their modulatory effects on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. google.comnih.gov The AMPA receptor, when activated by glutamate, directly gates an ion channel, leading to neuronal excitation. However, some studies suggest that it can also exhibit metabotropic activity by modulating G-proteins. nih.gov

In vitro studies on isomers of 3-(4-chlorophenyl)glutamic acid have revealed stereospecific interactions with glutamate-related pathways. For instance, the (2R,3S)-isomer, at a concentration of 100 μM, was found to slightly reduce the response amplitude to L-homocysteic acid (L-HCA), an excitatory amino acid, while the (2R,3R)-isomer was inactive. acs.org In contrast, the (2S,3S)- and (2S,3R)-isomers significantly potentiated depolarizations induced by L-HCA, suggesting a complex relationship between stereochemistry and receptor modulation. acs.org This selective enhancement of L-HCA responses, but not those to L-glutamate, points towards the existence of multiple excitatory amino acid uptake sites. acs.org

Positive allosteric modulators of AMPA receptors, known as "ampakines," have been developed to enhance cognitive function. researchgate.netresearchgate.net These compounds bind to the AMPA receptor and potentiate the glutamate-induced current. researchgate.net For example, the novel AMPA receptor potentiator PF-4778574 has been characterized in various in vitro assays, demonstrating its ability to positively modulate AMPA receptor activity. researchgate.net The binding of these potentiators is often glutamate-dependent, meaning they enhance the receptor's response to its natural ligand. researchgate.net The development of such modulators highlights the therapeutic potential of targeting the AMPA receptor, with different analogues exhibiting varying degrees of agonistic or potentiating effects. researchgate.net

Table 1: In Vitro Modulation of Excitatory Amino Acid Response by 3-(4-chlorophenyl)glutamic Acid Isomers

Compound Isomer Concentration (μM) Effect on L-HCA Response
(2R,3S) 100 Significant reduction (94.2 ± 1.4% of control) acs.org
(2R,3R) 100 Inactive acs.org
(2S,3S) 100 Significant potentiation (130.4 ± 3.6% of control) acs.org
(2S,3R) 100 Significant potentiation (114.5 ± 2.4% of control) acs.org

In Vitro Cellular Activity Mechanisms

Anticancer Mechanisms in Cell Lines (e.g., Antagonism of Metabolic Processes)

Analogues of this compound have demonstrated notable anticancer activity in various human cancer cell lines through mechanisms that often involve the antagonism of metabolic processes. rsc.orgnih.gov Cancer cells exhibit altered metabolism, including a high demand for glutamine, a phenomenon termed "glutamine addiction." springermedizin.de Glutamine is crucial for the synthesis of nucleotides, proteins, and lipids, and for maintaining redox balance through the production of glutathione (B108866). springermedizin.de

Several studies have shown that synthetic analogues of L-glutamic acid can interfere with these metabolic pathways, leading to cancer cell death. For instance, N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) have been evaluated for their in vitro anticancer activity. nih.gov One such analogue, with a nitro group substitution, exhibited potent inhibition of DU-145 and PC-3 prostate cancer cell lines. nih.gov Similarly, other L-glutamic acid amides have shown significant activity against various cancer cell lines. nih.gov

The mechanism of action for some of these analogues involves the induction of oxidative stress. For example, certain 2-styryl-3,5-dihydro-4H-imidazol-4-one derivatives, which can be considered structural analogues, have shown selective cytotoxicity against colon, breast, and hepatic cancer cell lines. jst.go.jp Their mode of action is linked to the elevation of reactive oxygen species (ROS), leading to apoptosis. jst.go.jp This is supported by observations of decreased reduced glutathione levels, increased malondialdehyde, and suppression of catalase and superoxide (B77818) dismutase activities in treated cancer cells. jst.go.jp

Table 2: In Vitro Anticancer Activity of Selected this compound Analogues

Compound/Analogue Cell Line IC50 (µM) Mechanism of Action
Sorafenib analogue 3d Hela (cervical cancer) 0.56 ± 0.04 rsc.org Not specified
Sorafenib analogue 3t H1975 (lung cancer) 2.34 ± 0.07 rsc.org Not specified
Sorafenib analogue 3v A549 (lung cancer) 1.35 ± 0.03 rsc.org Not specified
N-(benzenesulfonyl)-L-glutamic acid bis(p-nitrophenylhydrazide) DU-145 (prostate cancer) Not specified (% Inhibition 84.7 at 80 µg/ml) nih.gov Metabolic antagonism nih.gov
N-(benzenesulfonyl)-L-glutamic acid bis(p-nitrophenylhydrazide) PC-3 (prostate cancer) Not specified (% Inhibition 72.0 at 80 µg/ml) nih.gov Metabolic antagonism nih.gov
2-Styryl-4-imidazolone 3a HCT116 (colon cancer) 3.6 jst.go.jp Induction of oxidative stress, apoptosis jst.go.jp
2-Styryl-4-imidazolone 3e HCT116 (colon cancer) 0.5 - 4.0 (range) jst.go.jp Induction of oxidative stress, apoptosis jst.go.jp

Antibacterial Mechanisms and Biofilm Formation Influence

Glutamic acid and its structural analogues have been investigated for their antibacterial properties and their ability to interfere with biofilm formation. nih.gov Biofilms are communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against antibiotics and host immune responses. nih.govmdpi.com

In vitro studies have shown that certain glutamic acid derivatives can inhibit the growth of clinically relevant bacteria and disrupt biofilm formation. nih.gov The mechanisms underlying these effects can be diverse, including the targeting of the biofilm matrix components or interfering with bacterial signaling pathways like quorum sensing. nih.govmdpi.com For example, some D-amino acids have been shown to have anti-biofilm effects. nih.gov

The antibacterial and anti-biofilm activities of glutamic acid, glutamine, monosodium glutamate, and glutamic acid diethyl ester have been assessed against both Gram-positive and Gram-negative bacteria. nih.gov The results indicate that these compounds can exhibit concentration-dependent effects on bacterial growth and biofilm development. nih.gov Furthermore, novel heterocyclic derivatives of β-amino acids have also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus. mdpi.com

Table 3: In Vitro Antibacterial and Anti-Biofilm Activity of Glutamic Acid and its Analogues

Compound Bacterial Strain Activity
Glutamic Acid S. aureus Anti-biofilm activity nih.gov
Glutamine S. aureus Anti-biofilm activity nih.gov
Monosodium Glutamate S. aureus Anti-biofilm activity nih.gov
Glutamic acid diethyl ester S. aureus Anti-biofilm activity nih.gov
Quinazolinone–lysine conjugates Various microbes Antimicrobial activity mdpi.com
3-[(2-hydroxyphenyl)-amino]-butanoic acid derivatives Staphylococcus aureus, Mycobacterium luteum Antimicrobial activity mdpi.com

Melanogenesis Inhibition Pathways in Cellular Models

Analogues of this compound have been explored for their potential to inhibit melanogenesis, the process of melanin synthesis in melanocytes. sci-hub.senih.gov Excessive melanin production can lead to various skin pigmentation disorders. sci-hub.se A key enzyme in this pathway is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin production. sci-hub.semdpi.com

In vitro studies using cellular models, such as B16 melanoma cells, have been instrumental in identifying compounds that can inhibit melanogenesis. nih.gov L-glutamic acid γ-(4-hydroxyanilide), isolated from a mushroom, was found to inhibit the growth of B16 mouse melanoma cells in culture. nih.gov The mechanism of action for many melanogenesis inhibitors involves the direct or indirect inhibition of tyrosinase. sci-hub.se These inhibitors can act competitively by binding to the active site of the enzyme, or through other mechanisms that affect the expression or stability of melanogenic proteins. sci-hub.semdpi.com

The structure of the inhibitor plays a crucial role in its efficacy. For example, phenolic compounds are known to be selectively toxic to melanoma cells due to their specific activation by tyrosinase. nih.gov The development of novel tyrosinase inhibitors with drug-like properties is an active area of research, with a focus on understanding the structure-activity relationships that govern their inhibitory potential. sci-hub.se

Table 4: In Vitro Melanogenesis Inhibition by Glutamic Acid Analogues and Related Compounds

Compound Cellular Model Observed Effect Potential Mechanism
L-glutamic acid γ-(4-hydroxyanilide) B16 mouse melanoma cells Inhibition of cell growth nih.gov Not specified
Kojic acid Zebrafish model Inhibition of melanogenesis mdpi.com Tyrosinase inhibition (Cu2+ chelation) mdpi.com
Azelaic acid Cultured human keratinocytes, melanocytes, melanoma cells Antiproliferative and cytotoxic effect mdpi.com Thioredoxin reductase inhibition mdpi.com

Derivatization and Functionalization Strategies for 3r 3 Phenyl L Glutamic Acid

Synthesis of Structurally Modified Analogues

The modification of the core structure of (3R)-3-Phenyl-L-glutamic acid has led to a variety of analogues with potential therapeutic applications. These strategies involve substitutions at the nitrogen atom, esterification of the carboxylic acid groups, incorporation into cyclic systems, and the introduction of additional functional groups.

The amino and carboxyl groups of this compound are primary targets for derivatization. N-substitution involves the introduction of various groups to the nitrogen atom, which can modulate the compound's polarity, and ability to cross biological membranes. Common N-substituents include acyl, alkyl, and protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which are often used during multi-step syntheses.

Esterification of the carboxylic acid moieties is another common strategy. This is often achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. Ester derivatives can act as prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug. This approach can enhance oral absorption and bioavailability. For instance, the formation of N-acyl and ester derivatives is a widely used strategy in drug design to improve the pharmacokinetic properties of amino compounds. mdpi.com

A general method for the synthesis of N-substituted heterocyclic derivatives involves reacting an alkyl imidate with an amino acid or its ester in an acidic medium. google.com This highlights a pathway to creating complex derivatives from basic amino acid structures.

Table 1: Examples of N-Substituted and Ester Derivatives

Derivative Type General Structure/Modification Purpose/Application
N-Acyl Derivatives Acyl group attached to the amino function Modulation of biological activity, prodrug design
N-Alkyl Derivatives Alkyl group(s) attached to the amino function Altering lipophilicity and membrane permeability
Ester Derivatives Esterification of one or both carboxyl groups Prodrugs for improved bioavailability, synthetic intermediates

The carbon skeleton of glutamic acid provides a versatile template for the synthesis of heterocyclic compounds, such as piperidines. A multi-step route starting from L-glutamic acid can yield enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives. researchgate.net This process typically involves the esterification of both carboxylic acid groups, followed by reduction to a diol, which is then converted to various piperidines. researchgate.net This strategy can be adapted for this compound to generate novel piperidine structures with the phenyl group imparting specific conformational constraints and potential for new biological activities. The synthesis of 2,6-disubstituted piperidines can also be achieved through the reductive cyclization of 6-oxoamino acid derivatives.

The introduction of hydroxyl or additional amino groups onto the glutamic acid scaffold can lead to analogues with altered hydrogen bonding capabilities and biological target interactions. Syntheses of nonracemic hydroxyglutamic acid analogues often start from natural products like serine or glutamic acid itself. beilstein-journals.org For example, electrophilic hydroxylation at the C4 position of a protected L-glutamate derivative has been used to synthesize (4S)-4-hydroxy-L-glutamic acid. beilstein-journals.org

Similarly, strategies exist for the synthesis of amino-substituted derivatives. For instance, a facile synthesis of 3-amino substituted piperidines from L-glutamic acid has been described. researchgate.net These methods can be conceptually applied to this compound to create novel hydroxy- and amino-substituted analogues. The synthesis of β-hydroxy derivatives of L-glutamic acid has also been achieved using D-glucose as a starting material. researchgate.net

To enhance biological activity or to target specific cellular machinery, this compound can be conjugated with other molecules, such as natural products or other synthetic scaffolds. This approach can create hybrid molecules with combined or novel functionalities. For example, analogues of the natural product bestatin, which is a dipeptide, have been synthesized where the L-leucine residue was substituted with other amino acids, including glutamic acid, to explore the structure-activity relationship. nih.gov This demonstrates the principle of combining amino acid analogues with other peptidic structures to modulate biological activity.

Hydroxy- and Amino-Substituted Glutamic Acid Analogues

Application as Chiral Building Blocks in Complex Organic Synthesis

The inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. This is a powerful strategy for the synthesis of complex, stereochemically defined molecules, such as pharmaceuticals and natural products. diva-portal.org

Amino acids, in general, are widely used as chiral starting materials. ull.es For example, α-N,N-dibenzylamino aldehydes derived from amino acids are used in the diastereoselective synthesis of anti-1,2-amino alcohols. ull.es Similarly, this compound can serve as a precursor for chiral intermediates in the synthesis of more complex targets. Its stereocenters at C2 and C3 can direct the stereochemical outcome of subsequent reactions. The stereoselective synthesis of 3-alkylated glutamic acids has been applied to the synthesis of secokainic acid, showcasing the utility of glutamic acid derivatives in constructing complex natural products. acs.org

Table 2: Applications as a Chiral Building Block

Target Molecule Class Synthetic Strategy Role of this compound
Bioactive Peptides/Peptidomimetics Solid-phase or solution-phase peptide synthesis Introduction of a conformationally constrained, non-natural amino acid
Complex Natural Products Multi-step total synthesis Source of chirality for key fragments
Heterocyclic Compounds Cyclization reactions Chiral template for stereoselective ring formation

Prodrug Design and Development for Enhanced Pharmacological Activity (Mechanistic aspects)

Prodrug design is a key strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. annualreviews.orgresearchgate.net For amine-containing drugs like this compound, the primary amino group can be temporarily masked to improve membrane penetration. mdpi.com

A common prodrug approach involves the formation of an amide or carbamate (B1207046) linkage at the amino group or an ester linkage at the carboxyl groups. annualreviews.org These linkages are designed to be stable until they reach the target site, where they are cleaved by enzymes (e.g., esterases, amidases) or through chemical hydrolysis to release the active drug. annualreviews.orggoogle.com

The "trimethyl lock" system is a more sophisticated prodrug strategy that can be applied to amines. annualreviews.orgku.edu This involves creating a derivative that, upon an initial enzymatic trigger, undergoes a rapid intramolecular cyclization to release the parent amine. annualreviews.orgku.edu Another approach is the ProTide technology, which masks a phosphonate (B1237965) or phosphate (B84403) group of a nucleotide analogue as a phosphoramidate. This strategy involves the attachment of an amino acid ester to the phosphorus atom, which is then cleaved intracellularly in a two-step enzymatic process to release the active nucleotide monophosphate. acs.org While developed for nucleotide analogues, the principles of enzymatic activation and intracellular release are broadly applicable to prodrug design for various functional groups.

Supramolecular Chemistry and Chiral Recognition Involving 3r 3 Phenyl L Glutamic Acid Derivatives

Chiral Recognition Mechanisms at the Single Molecule and Supramolecular Levels

Chiral recognition is a fundamental process in various scientific disciplines, including biology, pharmacology, and materials science. nih.gov At its core, it relies on the distinct spatial arrangement of atoms in chiral molecules, known as enantiomers, which are non-superimposable mirror images of each other. The interaction between a chiral selector and the enantiomers of a chiral analyte leads to the formation of diastereomeric complexes with different energies, allowing for their differentiation. acs.org

Derivatives of amino acids, including those related to 3-Phenyl-L-glutamic acid, are frequently employed as chiral selectors. The "three-point interaction model" is a widely accepted principle explaining chiral recognition, where a minimum of three points of interaction between the selector and the analyte are necessary for discrimination. acs.org These interactions can include hydrogen bonding, electrostatic interactions, π-π stacking, and steric repulsion. acs.org

For instance, tetraaza macrocyclic chiral solvating agents derived from D-phenylalanine have been successfully used to discriminate between the enantiomers of tripeptide derivatives using 1H NMR spectroscopy. nih.gov The different chemical shifts observed for the protons of the enantiomers in the presence of the chiral solvating agent are a direct consequence of the differential stability of the diastereomeric complexes formed through intermolecular hydrogen bonding. nih.gov Similarly, chiral recognition of amino acid derivatives has been achieved using various techniques, including fluorescence spectroscopy and high-performance liquid chromatography (HPLC). nih.govresearchgate.net

The effectiveness of chiral recognition is not only dependent on the molecular structure of the interacting species but is also influenced by the surrounding environment, such as the solvent. The choice of solvent can impact the strength and nature of the non-covalent interactions, thereby affecting the degree of chiral discrimination. nih.gov

Supramolecular Self-Assembly Processes

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, stable, and ordered structures through non-covalent interactions. This process is central to the formation of complex biological structures and has been harnessed to create novel functional materials. Aromatic amino acids and their derivatives are particularly adept at self-assembly due to their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions. acs.orgmdpi.com

Adsorption Behavior on Metal Surfaces and Footprint Chirality

The interaction of amino acids and their derivatives with metal surfaces is a critical area of research with implications for corrosion inhibition, biocompatible coatings, and sensor development. preprints.orgscispace.comresearchgate.net The adsorption of these molecules onto a metal surface is a self-assembly process driven by the formation of coordinate bonds between the heteroatoms (N, O) of the amino acid and the metal atoms, as well as other non-covalent interactions. researchgate.netrsc.org

Theoretical studies using Monte Carlo simulations have shown that L-amino acids can adsorb onto an iron surface, with the adsorption energy being influenced by the length and nature of the amino acid's side chain. preprints.org The arrangement of the adsorbed molecules can create a chiral "footprint" on the metal surface, which can, in turn, influence the subsequent adsorption of other chiral molecules. This phenomenon, known as footprint chirality, demonstrates how chirality can be transferred from a molecule to a surface. The efficiency of corrosion inhibition by these organic molecules is often correlated with their adsorption behavior, which can be described by models such as the Langmuir adsorption isotherm. scispace.comresearchgate.net

Formation of Enantiopure Supramolecular Structures

The self-assembly of chiral molecules can lead to the formation of enantiopure supramolecular structures, where the chirality of the constituent molecules is expressed at the macroscopic level. acs.org For example, bolaamphiphiles derived from L-glutamic acid can self-assemble into long helical nanotubes, forming a hydrogel. researchgate.net The chirality of the L-glutamic acid dictates the handedness of the resulting helical nanotubes.

The formation of such ordered structures is a cooperative process, where the initial interactions between a few molecules guide the assembly of subsequent molecules, leading to the amplification of chirality from the molecular to the supramolecular scale. rsc.org The stability and morphology of these self-assembled structures are influenced by factors such as pH, temperature, and the presence of co-solutes. mdpi.comresearchgate.net For instance, the self-assembly of phenylalanine is sensitive to the chirality of the molecules present; a mixture of D- and L-phenylalanine can inhibit the one-dimensional growth seen with the pure enantiomer, leading to the formation of sheet-like structures instead. mdpi.com

Hierarchical Chirality Transfer in Complex Systems

Chirality can be transferred across multiple length scales in a hierarchical manner, from the molecular level to the macroscopic level. rsc.org This process is fundamental in biology, where the chirality of amino acids and sugars dictates the structure and function of proteins and nucleic acids. nih.gov In synthetic systems, hierarchical chirality transfer allows for the creation of complex chiral materials with controlled properties.

A key mechanism for this transfer is the "sergeants and soldiers" principle, where a small amount of a chiral molecule (the "sergeant") can direct the self-assembly of a larger quantity of an achiral molecule (the "soldier") into a chiral superstructure. researchgate.net This amplification of chirality is a highly efficient way to create macroscopic chirality from a small initial chiral bias.

The transfer of chirality can also occur from a chiral template to an achiral matrix. For example, chiral mesoporous silica (B1680970) has been synthesized using a chiral cobalt complex as a co-template alongside an achiral surfactant. researchgate.net The chiral complex directs the formation of chiral aggregates of the surfactant, which then template the growth of the silica, resulting in a material with a chiral pore structure. researchgate.net This demonstrates how molecular chirality can be imprinted onto an inorganic material.

Host-Guest Complexation and Chiral Induction with Macrocycles and Other Receptors

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. nih.gov Macrocyclic molecules, such as crown ethers, cyclodextrins, and pillararenes, are common hosts due to their pre-organized cavities that can bind specific guests. rsc.orgresearchgate.net When a chiral host or guest is involved, this complexation can be used for chiral recognition and induction.

For instance, a hydrogen-bonded amide macrocycle has been shown to exhibit a chiroptical response upon complexation with certain L-α-amino acid esters. mdpi.com The binding of the chiral guest induces a chiral conformation in the otherwise achiral macrocycle, a phenomenon known as induced circular dichroism. The strength and selectivity of this host-guest interaction are dependent on multi-point recognition, involving various non-covalent interactions. mdpi.com

Pillararenes, a class of macrocyclic hosts, can also be used for chirality amplification. chinesechemsoc.org In their free state, they exist as a racemic mixture of rapidly interconverting enantiomers. However, upon encapsulation of a chiral guest, one enantiomer of the pillararene is preferentially stabilized, leading to an observable chiroptical signal. chinesechemsoc.org This host-guest complex can then self-assemble into helical fibers, further amplifying the chirality. chinesechemsoc.org

Role in Homochirality and Origin of Life Studies

One of the most profound mysteries in science is the origin of homochirality in living organisms—the exclusive use of L-amino acids and D-sugars. nih.govmdpi.com It is widely believed that life originated from a racemic or near-racemic mixture of chiral molecules. nih.gov Therefore, a mechanism for the amplification of a small initial enantiomeric imbalance is required to explain the observed homochirality.

Supramolecular self-assembly and chiral recognition processes involving amino acid derivatives are highly relevant to this field of study. researchgate.net Autocatalytic reactions, where a chiral product catalyzes its own formation, have been proposed as a plausible mechanism for chiral amplification. rsc.org The self-assembly of amino acids into ordered structures, such as β-sheets, could have provided a stable environment for such reactions to occur in the prebiotic world.

Furthermore, the interaction of amino acids with mineral surfaces, as discussed in the context of adsorption, could have played a role in concentrating and organizing chiral molecules, potentially leading to enantioselective reactions. While the exact mechanisms that led to homochirality remain a subject of intense research, the study of supramolecular systems involving chiral molecules like (3R)-3-Phenyl-L-glutamic acid derivatives provides valuable insights into the fundamental principles that may have governed the emergence of life. ucla.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.